molecular formula C11H10N2O2 B15197681 (4-Methoxyphenyl)(1H-pyrazol-5-yl)methanone CAS No. 19854-93-4

(4-Methoxyphenyl)(1H-pyrazol-5-yl)methanone

Cat. No.: B15197681
CAS No.: 19854-93-4
M. Wt: 202.21 g/mol
InChI Key: YPEMQMDWCPHMIW-UHFFFAOYSA-N
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Description

NSC 166870: . This compound is known for its vasodilatory properties, which means it can cause the dilation of blood vessels. It is used in the treatment of angina pectoris and ischemic heart disease due to its ability to generate nitric oxide .

Preparation Methods

The synthesis of aminoethyl nitrate involves the reaction of ethanolamine with nitric acid. The hydroxy group of ethanolamine reacts with the hydroxy group of nitric acid to form the nitrate ester . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.

Chemical Reactions Analysis

Aminoethyl nitrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various nitrogen oxides.

    Reduction: Reduction of aminoethyl nitrate can yield ethanolamine and nitric oxide.

    Substitution: The nitrate group can be substituted by other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Aminoethyl nitrate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of aminoethyl nitrate involves the generation of nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles in blood vessels, leading to their dilation. This process helps in reducing blood pressure and improving blood flow. The molecular targets involved in this mechanism include the nitric oxide receptors and the signaling pathways that mediate vasodilation .

Comparison with Similar Compounds

Aminoethyl nitrate can be compared with other nitrate esters such as glyceryl trinitrate (nitroglycerin) and isosorbide dinitrate. These compounds also generate nitric oxide and have similar vasodilatory effects. aminoethyl nitrate is unique in its specific structure and the conditions under which it is synthesized and used .

Similar Compounds

  • Glyceryl trinitrate (nitroglycerin)
  • Isosorbide dinitrate
  • Pentaerythritol tetranitrate

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

CAS No.

19854-93-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(4-methoxyphenyl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-12-13-10/h2-7H,1H3,(H,12,13)

InChI Key

YPEMQMDWCPHMIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=NN2

Origin of Product

United States

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